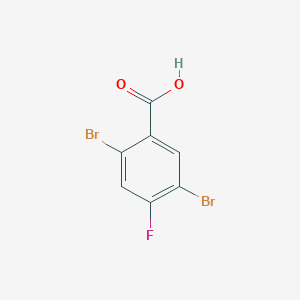
Glutamic acid, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamic acid, 1-methyl ester is a nonessential amino acid derivative that plays a significant role in the mammalian central nervous system. It is known for its function as a neurotransmitter for cone photoreceptors in the human brain and is used in the treatment of liver diseases accompanied by encephalopathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glutamic acid, 1-methyl ester can be synthesized through the esterification of L-glutamic acid with methanol. This reaction typically involves the use of sulfuric acid as a catalyst and is carried out at a temperature of 20°C for about 4 hours . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale, ensuring high yield and purity. The use of ion-exchange resins and other catalysts can also be incorporated to optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions: Glutamic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various derivatives of L-glutamic acid, such as oxo derivatives, reduced amino acids, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Glutamic acid, 1-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It plays a role in neurotransmission and is used in studies related to the central nervous system.
Medicine: It is used in the treatment of hepatic encephalopathy and other liver-related conditions.
Industry: It is employed in the production of various biochemical reagents and pharmaceuticals.
Wirkmechanismus
Glutamic acid, 1-methyl ester exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is converted from this compound, cannot cross the blood-brain barrier in appreciable quantities. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
- L-Glutamic Acid γ-Methyl Ester
- L-Glutamate Methyl Ester
- Nα-Fmoc-L-Glutamic Acid α-Benzyl Ester
- L-Glutamic Acid Diethyl Ester
Comparison: Glutamic acid, 1-methyl ester is unique due to its specific role as a neurotransmitter and its application in treating hepatic encephalopathy. While similar compounds like L-Glutamic Acid γ-Methyl Ester and L-Glutamate Methyl Ester share structural similarities, they differ in their specific applications and biological roles .
Eigenschaften
Molekularformel |
C6H10NO4- |
|---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
(4S)-4-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m0/s1 |
InChI-Schlüssel |
SEWIYICDCVPBEW-BYPYZUCNSA-M |
Isomerische SMILES |
COC(=O)[C@H](CCC(=O)[O-])N |
Kanonische SMILES |
COC(=O)C(CCC(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE](/img/structure/B8795481.png)
![5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8795492.png)


![3-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B8795497.png)





